molecular formula C12H13NO5 B2639966 Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate CAS No. 20983-83-9

Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate

Cat. No.: B2639966
CAS No.: 20983-83-9
M. Wt: 251.238
InChI Key: FWTIJXRKXMKZAX-UHFFFAOYSA-N
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Description

Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate is an organic compound with the molecular formula C₁₂H₁₃NO₅ and a molecular weight of 251.24 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate typically involves the reaction of 4-aminobenzoic acid with ethyl oxalyl chloride, followed by esterification with methanol . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Similar structure but lacks the ethoxy(oxo)acetyl group.

    Ethyl 4-aminobenzoate: Similar structure but with an ethyl ester instead of a methyl ester.

    4-Aminobenzoic acid: The parent compound without esterification.

Uniqueness

Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

methyl 4-[(2-ethoxy-2-oxoacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-3-18-12(16)10(14)13-9-6-4-8(5-7-9)11(15)17-2/h4-7H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTIJXRKXMKZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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